molecular formula C23H25NO2 B1587479 4-Cyanophenyl 4-(trans-4-propylcyclohexyl)benzoate CAS No. 81930-17-8

4-Cyanophenyl 4-(trans-4-propylcyclohexyl)benzoate

Cat. No. B1587479
CAS RN: 81930-17-8
M. Wt: 347.4 g/mol
InChI Key: OOACYHPBBJELLX-UHFFFAOYSA-N
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Description

4-Cyanophenyl 4-(trans-4-propylcyclohexyl)benzoate is a chemical compound with the molecular formula C23H25NO2 . It has a molecular weight of 347.45 .


Synthesis Analysis

The synthesis of 4-Cyanophenyl 4-(trans-4-propylcyclohexyl)benzoate involves multiple steps . The precursors include 4-Hydroxybenzonitrile, Benzoyl chloride, benzene, 1-(1-Cyclohexenyl)piperidine, 1-(2-chlorocyclohexyl)piperidine, 4-Propylcyclohexyl bromide, (4-propylidenecyclohexyl)benzene, (4-propylcyclohexyl)benzene, and 1-phenyl-4-propylpiperidine .


Molecular Structure Analysis

The molecular structure of 4-Cyanophenyl 4-(trans-4-propylcyclohexyl)benzoate consists of 23 carbon atoms, 25 hydrogen atoms, and 2 oxygen atoms . The exact mass is 347.18900 .


Physical And Chemical Properties Analysis

4-Cyanophenyl 4-(trans-4-propylcyclohexyl)benzoate has a density of 1.12g/cm3 . It has a boiling point of 508.5ºC at 760 mmHg . The LogP value is 5.85138 , and the index of refraction is 1.577 .

Scientific Research Applications

Synthesis and Liquid Crystal Properties

Synthesis Approaches

The compound has been synthesized through reactions involving acylation and esterification, starting from 4-alkylcyclohexyl-benzoic acid. These methods lay a foundation for studying the performance of liquid crystal materials (Shen Jin-ping, 2007).

Mesomorphic Properties

Studies have also focused on the synthesis and mesomorphic properties of phenyl benzoates and cyclohexyl benzoyloxybenzoates, which are closely related to 4-Cyanophenyl 4-(trans-4-propylcyclohexyl)benzoate. These compounds have been evaluated for their liquid-crystalline properties, exploring the effects of the alicyclic part and lateral substituents (H. Deutscher, C. Seidel, M. Körber, H. Schubert, 1979).

Ferroelectric Liquid Crystals

The ferroelectric properties of liquid crystals incorporating a trans-1,4-disubstituted cyclohexane ring, with various lateral substituents, have been systematically investigated. This research aims to optimize the smectic C mesomorphic range for electro-optic display device applications (S. Kelly, 1989).

Molecular Structure and Phase Behavior

Molecular Structure Influence

The impact of molecular structure on the phase behavior of liquid crystalline compounds has been analyzed, showing that the introduction of a 1,4-disubstituted transcyclohexane ring affects the thermal stability and dielectric constants of the resulting esters (L. Karamysheva, E. I. Kovshev, M. Barnik, 1976).

Dielectric and Mesomorphic Stability

Studies on 4-hexadecyloxyphenyl-4-substituted benzoates and their structural variations have revealed insights into their smectic A mesophase stability, phase transitions, and the effects of structural changes on these properties (M. Naoum, G. Saad, R. Nessim, Talal A. Abdel-Aziz, H. Seliger, 1997).

Catalytic and Synthetic Applications

Catalytic Applications

Beyond liquid crystal research, the compound and its derivatives have been explored for catalytic applications, including asymmetric transfer hydrogenation of aromatic ketones, showcasing the versatility of cyclohexane-based ligands (Jing-Xing Gao, and Takao Ikariya, R. Noyori, 1996).

Synthetic Utility

The structural motif of 4-Cyanophenyl 4-(trans-4-propylcyclohexyl)benzoate is instrumental in the synthesis of various pharmaceutical intermediates and materials, indicating its broad utility in organic synthesis (Li Jia-jun, 2012).

Safety And Hazards

The safety data sheet for 4-Cyanophenyl 4-(trans-4-propylcyclohexyl)benzoate suggests avoiding contact with skin and eyes, avoiding the formation of dust and aerosols, and obtaining special instructions before use . Appropriate exhaust ventilation should be provided at places where dust is formed .

properties

IUPAC Name

(4-cyanophenyl) 4-(4-propylcyclohexyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO2/c1-2-3-17-4-8-19(9-5-17)20-10-12-21(13-11-20)23(25)26-22-14-6-18(16-24)7-15-22/h6-7,10-15,17,19H,2-5,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOACYHPBBJELLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CCC(CC1)C2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301002321
Record name 4-Cyanophenyl 4-(4-propylcyclohexyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301002321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Cyanophenyl 4-(trans-4-propylcyclohexyl)benzoate

CAS RN

81930-17-8
Record name p-Cyanophenyl trans-p-(4-propylcyclohexyl)benzoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081930178
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Cyanophenyl 4-(4-propylcyclohexyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301002321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p-cyanophenyl trans-p-(4-propylcyclohexyl)benzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.072.572
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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